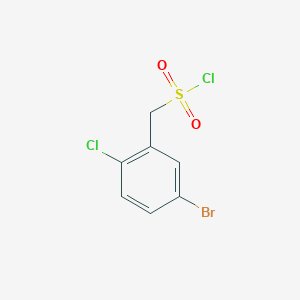

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

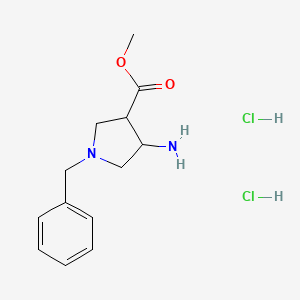

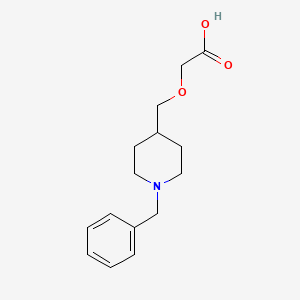

“(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1427380-77-5 . It has a molecular weight of 303.99 .

Molecular Structure Analysis

The molecular formula of “(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” is C7H5BrCl2O2S . The Inchi Code is 1S/C7H5BrCl2O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Bromo-2-chlorophenyl)methanesulfonyl chloride” are not available, similar compounds have been used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of complex heterocyclic structures, as demonstrated by Upadhyaya et al. (1997), who explored the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. This study highlights its role in facilitating ring closures and the synthesis of methanesulfonates that further undergo base-catalyzed ring openings, showcasing its versatility in organic synthesis Upadhyaya, S., Davis, F. S., Lee, J., Zaw, K., Bauer, L., & Heimer, N. E. (1997). Journal of Heterocyclic Chemistry, 34, 1607-1620.

Catalysis and Reaction Mechanisms

- A study by Rosen et al. (2011) reported a mild, Pd-catalyzed N-arylation of methanesulfonamide using aryl bromides and chlorides, where (5-Bromo-2-chlorophenyl)methanesulfonyl chloride could potentially act as a reagent. This approach minimizes concerns over genotoxic impurities, demonstrating the compound's utility in safer, more environmentally friendly chemical processes Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A. (2011). Organic Letters, 13(10), 2564-2567.

Materials Science and Electrochemistry

- In the domain of materials science, Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid, revealing the role of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride in enhancing sodium insertion into vanadium pentoxide. This has implications for the development of advanced energy storage materials Su, L., Winnick, J., & Kohl, P. (2001). Journal of Power Sources, 101, 226-230.

Analytical Chemistry

- Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from methanesulfonyl chloride and 2,4-dichlorophenol. This work underscores the application of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride in tracing the metabolic fate of chemicals, offering a tool for studying complex biological and environmental systems Burton, W. B., & Stoutamire, D. (1973). Microchemical Journal, 18, 51-58.

Environmental Science

- Research by Sokol et al. (1994) on the reductive dechlorination of chlorobiphenyl by sediment microorganisms adjusted by hydrogen, highlights a potential area where (5-Bromo-2-chlorophenyl)methanesulfonyl chloride could be studied for its environmental degradation pathways or its role in bioremediation processes Sokol, R. C., Bethoney, C. M., & Rhee, G. (1994). Chemosphere, 29(8), 1735-1742.

Safety And Hazards

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFWJCJXJWDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)

![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)

![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)

![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)

![N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698526.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)